molecular formula C16H16FNO3S B2602063 3-((4-fluorophenyl)sulfonyl)-N-(p-tolyl)propanamide CAS No. 895449-32-8

3-((4-fluorophenyl)sulfonyl)-N-(p-tolyl)propanamide

Cat. No.: B2602063
CAS No.: 895449-32-8
M. Wt: 321.37
InChI Key: VGEMQQAPDWSPOU-UHFFFAOYSA-N
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Description

3-((4-fluorophenyl)sulfonyl)-N-(p-tolyl)propanamide is an organic compound that features a sulfonyl group attached to a fluorophenyl ring and a propanamide moiety

Scientific Research Applications

3-((4-fluorophenyl)sulfonyl)-N-(p-tolyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluorophenyl)sulfonyl)-N-(p-tolyl)propanamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N-(p-tolyl)propanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-((4-fluorophenyl)sulfonyl)-N-(p-tolyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-N-(p-tolyl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The fluorophenyl ring can enhance the compound’s binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluorophenyl p-tolyl sulfone
  • 4-chlorophenyl p-tolyl sulfone
  • 4-methylbenzyl p-tolyl sulfone

Uniqueness

3-((4-fluorophenyl)sulfonyl)-N-(p-tolyl)propanamide is unique due to the presence of both a sulfonyl group and a propanamide moiety, which confer distinct chemical and biological properties. The fluorine atom on the phenyl ring also enhances its reactivity and potential interactions with biological targets.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3S/c1-12-2-6-14(7-3-12)18-16(19)10-11-22(20,21)15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEMQQAPDWSPOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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